![molecular formula C8H4N2O B064743 呋喃并[3,2-c]吡啶-4-腈 CAS No. 190957-76-7](/img/structure/B64743.png)

呋喃并[3,2-c]吡啶-4-腈

描述

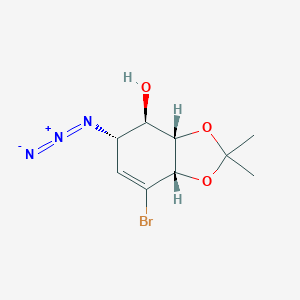

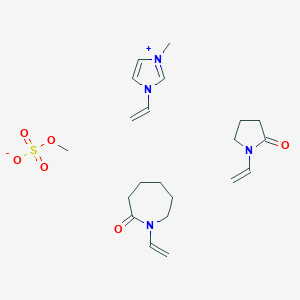

Synthesis Analysis

The synthesis of Furo[3,2-c]pyridine derivatives involves several methodologies that highlight the versatility of these compounds. A notable approach includes the transformation of furo[3,4-b]pyran into difuro[3,4-b:3',4'-e]pyridine through a one-step synthesis involving the reaction of 2,4(3H,5H)-furandione (β-tetronic acid) with arylmethylenemalononitriles in a basic medium (Martín et al., 1991). Another synthesis route involves direct N-amination of furo[3,2-c]pyridines leading to 5-Aminofuro[3,2-c]pyridinium tosylates , and further chemical transformations yield the furo[3,2-c]pyridine-4-carbonitriles (Bencková & Krutošíková, 1999).

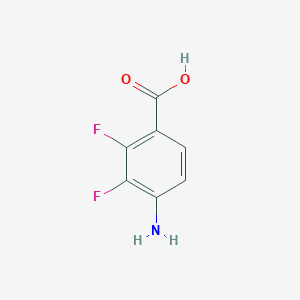

Molecular Structure Analysis

The molecular structure and physical properties of Furo[3,2-c]pyridine-4-carbonitrile derivatives have been extensively studied using various spectroscopic and theoretical methods. A comprehensive study incorporating FT-IR , NMR , and DFT/TD-DFT analyses elucidates the structure, vibrational spectral analysis, electronic absorption properties, and NLO properties of these compounds, demonstrating their stability and electronic characteristics (Halim & Ibrahim, 2021).

Chemical Reactions and Properties

Furo[3,2-c]pyridine compounds undergo various chemical reactions that modify their structural and functional properties. The synthesis process often involves cyclization reactions, functional group transformations, and the formation of novel polyheterocyclic compounds. For instance, the reaction of furo[3,2-c]pyridine N-oxides with benzoyl chloride and cyanide anion (Reissert-Henze reaction) produces the corresponding furo[3,2-c]pyridine-4-carbonitriles, demonstrating the reactivity of the cyano group in further transformations (Shiotani & Taniguchi, 1997).

Physical Properties Analysis

The physical properties of Furo[3,2-c]pyridine-4-carbonitrile derivatives are closely tied to their molecular structure. Studies utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) provide insights into the electronic structure, absorption spectra, and nonlinear optical (NLO) properties, which are crucial for understanding the physicochemical behavior of these compounds in different environments (Halim & Ibrahim, 2021).

科学研究应用

合成和化学转化:

- Bencková 和 Krutošíková (1999) 描述了通过赖塞特-亨策反应合成呋喃并[3,2-c]吡啶-4-腈,以及进一步转化为酰胺和羧酸 (Bencková & Krutošíková, 1999)。

- Shiotani 和 Taniguchi (1997) 报道了呋喃并[3,2-c]吡啶 N-氧化物的氰化,将氰基转化为各种衍生物 (Shiotani & Taniguchi, 1997)。

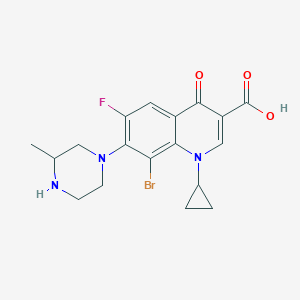

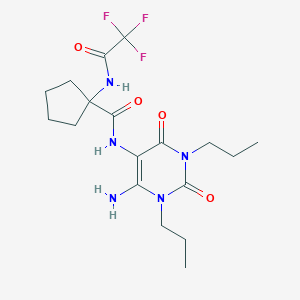

药物和药学:

- Li 等人 (1974) 探索了呋喃并[3,2-c]吡啶化合物在疾病治疗中的应用,包括癌症和由蛋白激酶活性介导的疾病 (Li 等人,1974)。

- Dandamudi Sri Laxmi 等人 (2020) 合成了 2-取代呋喃并[3,2-b]吡啶,并评估了它们对癌细胞系的细胞毒性 (Dandamudi Sri Laxmi 等人,2020)。

- Němec 等人 (2021) 报道了具有呋喃并[3,2-b]吡啶核心的蛋白激酶 CLK 和 HIPK 的抑制剂,突出了其在激酶抑制中的潜力 (Němec 等人,2021)。

材料科学和光谱学:

- Halim 和 Ibrahim (2021) 对新型呋喃并[3,2-g]色满并[2,3-b][1,3]噻唑并[5,4-e]吡啶衍生物的结构、热化学和光谱性质进行了详细研究 (Halim & Ibrahim, 2021)。

有机合成和化学性质:

- Mcfarland 等人 (1975) 研究了呋喃并[3,2-c]吡啶的亲电取代,这为进一步的化学修饰奠定了基础 (McFarland 等人,1975)。

属性

IUPAC Name |

furo[3,2-c]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJNYXFQOHPJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1OC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445280 | |

| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-c]pyridine-4-carbonitrile | |

CAS RN |

190957-76-7 | |

| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

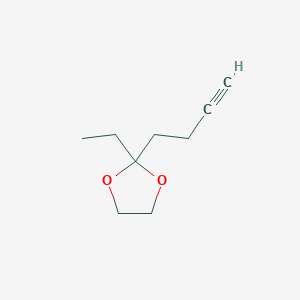

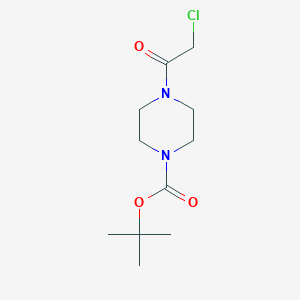

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)